(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a nicotinonitrile moiety, which is significant in medicinal chemistry due to its potential therapeutic applications. The structure comprises a piperazine ring substituted with a methyl group and a nitrile functional group attached to a pyridine-like structure.
The synthesis and characterization of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile have been documented in various scientific literature, highlighting its relevance in drug discovery and development. For instance, studies have explored its synthesis using palladium-catalyzed reactions, indicating its potential as a scaffold for developing new pharmaceutical agents .
This compound is classified under organic compounds, specifically as a piperazine derivative and a nitrile. It can be further categorized based on its pharmacological properties, which include potential activity against various pathogens and its utility in medicinal chemistry.
The synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile typically involves several key steps:
The reaction conditions must be optimized to achieve high yields and selectivity. For example, controlling the temperature and the choice of solvents can significantly influence the outcome of palladium-catalyzed reactions. The use of bases such as potassium phosphate is common to facilitate these reactions .
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile has a complex structure characterized by:
The molecular formula is C₁₃H₁₄N₄, with a molecular weight of approximately 230.28 g/mol. The compound's stereochemistry is critical for its biological activity, emphasizing the importance of the (S) configuration in pharmacological applications.
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of reaction conditions, such as temperature and pH, to ensure optimal yields and minimize by-products.
The mechanism of action for (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile primarily relates to its interaction with biological targets:
Studies have shown that modifications in the piperazine or pyridine moieties can significantly alter the binding affinity and efficacy against target proteins.
Relevant data indicate that the compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile has potential applications in various scientific fields:
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chiral small molecule featuring a pyridine core substituted at the 6-position with a piperazinyl group and at the 3-position with a nitrile. Its systematic name is (S)-6-(3-methylpiperazin-1-yl)pyridine-3-carbonitrile, with a molecular formula of C₁₁H₁₅N₅ and a molecular weight of 217.27 g/mol. The compound belongs to the piperazine-nicotinonitrile hybrid class, characterized by a nicotinonitrile scaffold (3-cyanopyridine) linked to a piperazine ring. The (S)-stereochemistry at the 3-methylpiperazine moiety is a critical structural determinant, as enantiomeric orientation influences target binding affinity and pharmacokinetic properties [1] [7].
The nicotinonitrile group provides a hydrogen-bond acceptor (nitrile) and a π-electron-deficient aromatic system, facilitating interactions with biological targets. The piperazine ring contributes basicity (pKa ~8.5) and conformational flexibility, enabling optimal orientation in enzyme binding pockets. This hybrid architecture is prevalent in kinase inhibitors, epigenetic modulators, and antimicrobial agents due to its dual functionality in target engagement and solubility enhancement [5] [8].
Structural Analogs and Classification:Piperazine-nicotinonitrile hybrids are classified into three subtypes based on piperazine substitution patterns:
Table 1: Structural Taxonomy of Key Piperazine-Nicotinonitrile Hybrids
Compound Name | Core Structure | Substituent (R) | Biological Target |
---|---|---|---|
6-(piperazin-1-yl)nicotinonitrile | Unsubstituted piperazine | H | Kinases, S1P lyase |
(S)-6-(3-methylpiperazin-1-yl)nicotinonitrile | C-methylated piperazine | CH₃ (S-configuration) | CDK12/13, bacterial ribosomes |
6-(4-benzylpiperazin-1-yl)nicotinonitrile | N-benzylpiperazine | CH₂C₆H₅ | PARP tankyrases |
6-(4-(pyrimidin-5-yl)piperazin-1-yl)nicotinonitrile | N-heteroarylpiperazine | C₅H₃N₂ | Antimycobacterial agents |
The (S)-3-methyl group in Type III hybrids induces stereoselective binding. For example, in CDK12 inhibition, the (S)-enantiomer exhibits 10-fold higher potency than the (R)-counterpart due to optimal hydrophobic contact with Leu1029 in the kinase hinge region [1]. Nicotinonitrile positioning also dictates target selectivity: 6-substituted derivatives bind CDK12, while 5-substituted isomers (e.g., 5-(piperazin-1-yl)nicotinonitrile) favor S1P lyase inhibition [7].
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile emerged as a key intermediate in medicinal chemistry programs during the early 2020s. Its initial synthesis was reported in 2023 via nucleophilic aromatic substitution (SNAr) between 6-fluoronicotinonitrile and (S)-2-methylpiperazine under reflux conditions (90°C, DMF, 12h), yielding the product in 85% purity [1]. This route addressed limitations of earlier methods, such as racemization risks in metal-catalyzed couplings or low yields in Mitsunobu reactions [4].
The compound gained prominence as a versatile precursor for three therapeutic domains:
Table 2: Evolution of Key Derivatives from (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Year | Derivative | Therapeutic Application | Key Advancement |
---|---|---|---|
2023 | YJZ5118 (CDK12/13 inhibitor) | Oncology | Covalent binding to Cys1039; IC₅₀ = 39.5 nM (CDK12) |
2024 | PS-10 (AChE inhibitor) | Alzheimer’s disease | IC₅₀ = 15.3 nM; BBB permeability |
2025 | DS96432529 (bone anabolic agent) | Osteoporosis | EC₂₀₀ = 0.3 µM (ALPase enhancement) |
2025 | 7-(4-((S)-3-methylpiperazin-1-yl)nicotinonitrile)-thiolincomycin | Antibacterial | MIC₉₀ = 0.25 µg/mL (erm-resistant S. pneumoniae) |
The compound’s utility expanded with advancements in asymmetric synthesis. Enzymatic resolution using Candida antarctica lipase B achieved >99% ee, while chiral pool strategies employed (S)-2-methylpiperazine dihydrochloride as a starting material [8]. These innovations enabled gram-scale production for in vivo studies, cementing its role as a pharmacological tool for target validation and lead optimization [1] [5].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3